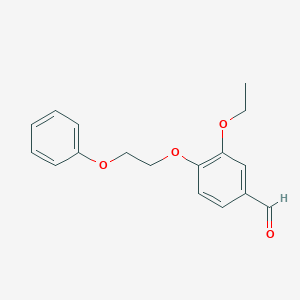
3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C17H18O4 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of an ethoxy group, a phenoxyethoxy group, and a benzaldehyde moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and phenoxyethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: Formation of 3-ethoxy-4-(2-phenoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of probes for imaging and diagnostic purposes .
Medicine: Although not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. It plays a role in the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and polymers .
作用机制
The mechanism of action of 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The ethoxy and phenoxyethoxy groups contribute to the compound’s overall reactivity and specificity .
相似化合物的比较
- 3-Ethoxy-4-hydroxybenzaldehyde
- 2-Phenoxyethanol
- 4-(2-Phenoxyethoxy)benzaldehyde
Comparison: 3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde is unique due to the presence of both ethoxy and phenoxyethoxy groups attached to the benzaldehyde core. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
生物活性
3-Ethoxy-4-(2-phenoxyethoxy)benzaldehyde (CAS No. 299934-86-4) is a synthetic organic compound that has garnered interest in biological research due to its potential pharmacological properties. This compound features a benzaldehyde structure modified with ethoxy and phenoxyethoxy groups, which may influence its biological activity and interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit effects on cellular signaling pathways, which could be relevant for therapeutic applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of benzaldehyde derivatives, including those structurally related to this compound. For example, benzaldehyde thiosemicarbazone derivatives have shown significant activity against various microbial strains, suggesting potential applications in developing antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that benzaldehyde derivatives can interact with key enzymes such as xanthine oxidase (XO), which is involved in purine metabolism and oxidative stress pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, enhancing the inhibitory activity of these compounds . It is plausible that this compound may exhibit similar enzyme modulation effects.
Case Studies and Research Findings
属性
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-17-12-14(13-18)8-9-16(17)21-11-10-20-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSJLIAEAVRBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














